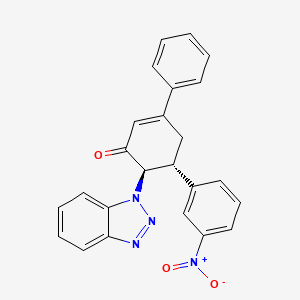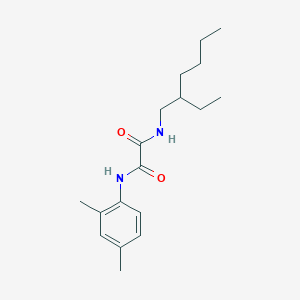![molecular formula C20H12ClN3O2S B11543845 4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11543845.png)
4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is a complex organic compound that features a benzothiazole ring and a substituted aniline group
Vorbereitungsmethoden
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-aminobenzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiazole derivatives and substituted anilines. Compared to these compounds, 4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 1,3-benzothiazol-2-yl 4-methyl-4-pentenyl sulfide
- 1,3-benzothiazol-2-yl 4-chlorobenzyl sulfide
- 4-(1,3-benzothiazol-2-yl)phenylamine .
Eigenschaften
Molekularformel |
C20H12ClN3O2S |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H12ClN3O2S/c21-16-10-5-13(11-18(16)24(25)26)12-22-15-8-6-14(7-9-15)20-23-17-3-1-2-4-19(17)27-20/h1-12H |
InChI-Schlüssel |
OOHHORXYOMCRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)

![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11543777.png)
![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11543784.png)
![2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543792.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543803.png)
methanone](/img/structure/B11543811.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)

![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11543841.png)
